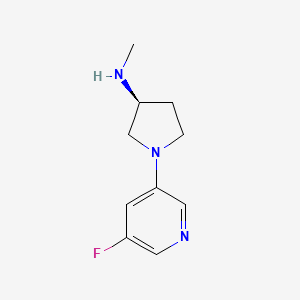
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine is a chemical compound that features a fluoropyridine moiety attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine typically involves the fluorination of pyridine derivatives. One method involves the direct fluorination of pyridine N-oxides, which can be achieved using reagents such as Selectfluor in the presence of silver carbonate (Ag2CO3) . The reaction conditions are usually mild, and the fluorination occurs at room temperature, yielding the desired fluoropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoropyridine moiety to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid hydrochloride
- 5-Fluoro-2-aminopyrimidine derivatives
Uniqueness
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine is unique due to its specific structural features, such as the combination of a fluoropyridine moiety with a pyrrolidine ring. This unique structure can confer distinct biological and chemical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H14FN3 |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
(3S)-1-(5-fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H14FN3/c1-12-9-2-3-14(7-9)10-4-8(11)5-13-6-10/h4-6,9,12H,2-3,7H2,1H3/t9-/m0/s1 |
Clé InChI |
KCAZYABXTZXDDZ-VIFPVBQESA-N |
SMILES isomérique |
CN[C@H]1CCN(C1)C2=CC(=CN=C2)F |
SMILES canonique |
CNC1CCN(C1)C2=CC(=CN=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


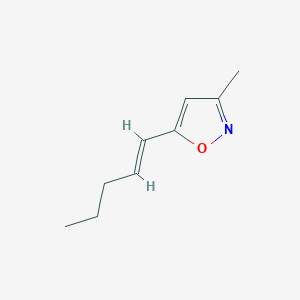
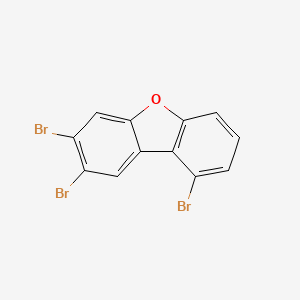
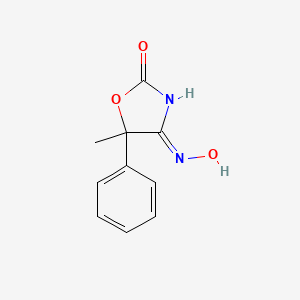
![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)
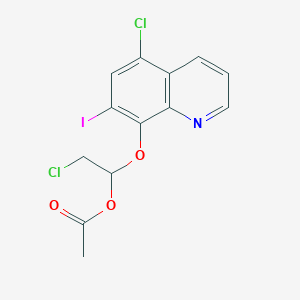

![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
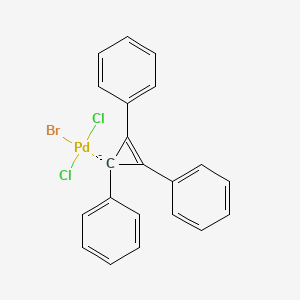
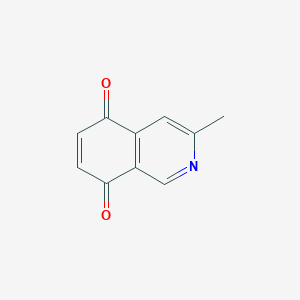
![4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12887982.png)

![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
